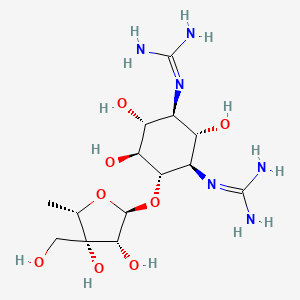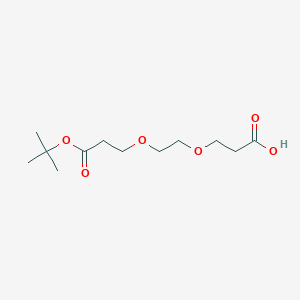
NVP-AEW541
Vue d'ensemble
Description
NVP-AEW541 est un inhibiteur sélectif de petite molécule de la tyrosine kinase du récepteur du facteur de croissance analogue à l'insuline 1 (IGF-1R). Il s'agit d'un dérivé de pyrrolo[2,3-d]pyrimidine qui a montré une activité significative contre divers types de tumeurs, y compris le myélome multiple, les tumeurs malignes hématologiques et les tumeurs solides . Le composé est connu pour sa grande sélectivité pour l'IGF-1R par rapport au récepteur de l'insuline, ce qui en fait un outil précieux dans la recherche et la thérapie du cancer .
Applications De Recherche Scientifique
NVP-AEW541 has a wide range of scientific research applications, including:
Cancer Research: It is extensively used to study the role of IGF-1R in cancer cell proliferation, survival, and drug resistance. .
Medicine: The compound is being explored as a potential therapeutic agent for treating cancers that overexpress IGF-1R. .
Industry: this compound is utilized in the development of new cancer therapies and diagnostic tools.
Mécanisme D'action
Target of Action
NVP-AEW541 is a selective small molecule inhibitor that primarily targets the Insulin-like Growth Factor 1 Receptor (IGF-1R) . IGF-1R plays a critical role in the proliferation, survival, and drug-resistance of a broad spectrum of hematologic malignancies and solid tumors .
Mode of Action
This compound interacts with its target, IGF-1R, by inhibiting its tyrosine kinase activity . This inhibition blocks key growth and survival pathways, including PI-3K/Akt, Ras/Raf/MAPK, and IKK-a/NF-kB . It also suppresses both constitutive and serum- or IGF-1-induced upregulation of proteasome activity .
Biochemical Pathways
The inhibition of IGF-1R by this compound affects several biochemical pathways. It blocks key growth and survival pathways such as PI-3K/Akt, Ras/Raf/MAPK, and IKK-a/NF-kB . Additionally, it suppresses the expression of inhibitors of apoptosis, including FLIP, cIAP-2, and survivin .
Pharmacokinetics
It’s known that this compound is orally active , suggesting it can be absorbed through the digestive tract
Result of Action
This compound has demonstrated anti-tumor activity both in vitro and in vivo . It counteracts the proliferative and anti-apoptotic effect of serum on tumor cells . In particular, it has shown activity against diverse tumor types, including multiple myeloma cell lines and primary tumor cells from multiple myeloma patients .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of serum can induce upregulation of proteasome activity, which this compound can suppress . .
Analyse Biochimique
Biochemical Properties
NVP-AEW541 interacts with the IGF-1R, inhibiting its kinase activity . It is equipotent against the recombinant kinase domains of IGF-1R and insulin receptor (InsR) in cell-free kinase assays . It exhibits high selectivity toward cellular autophosphorylation of endogenous full-length IGF-1R over InsR .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It blocks IGF-I-mediated survival and colony formation in soft agar at concentrations consistent with inhibition of IGF-IR autophosphorylation . In ECC-1 and USPC-1 cancer cells, this compound abolishes IGF-I-induced IGF-IR autophosphorylation, blocking the IGF-IR signaling pathway . It also changes the IGF-I induced cell cycle, leading to apoptotic cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the kinase activity of the IGF-1R . This inhibition blocks key growth/survival pathways such as PI-3K/Akt, Ras/Raf/MAPK, IKK-a/NF-kB . It also suppresses both constitutive and serum- or IGF-1-induced upregulation of proteasome activity .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, in a SCID/NOD mice model of diffuse multiple myeloma, this compound had in vivo antitumor activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For example, oral administration of this compound (20, 30, or 50 mg/kg) results in abrogation of basal and IGF-I-induced receptor, and PKB and MAPK phosphorylation in the NWT-21 tumor xenograft .
Metabolic Pathways
This compound is involved in the IGF-1R signaling pathway . It inhibits the kinase activity of the IGF-1R, which plays a crucial role in this pathway
Méthodes De Préparation
Voies de synthèse et conditions de réaction
NVP-AEW541 est synthétisé par un processus en plusieurs étapes impliquant la formation du noyau pyrrolo[2,3-d]pyrimidine. La synthèse commence généralement par la préparation de l'intermédiaire clé, qui est ensuite soumis à diverses transformations chimiques, y compris la cyclisation, l'amination et les modifications de groupes fonctionnels . Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de réglages spécifiques de la température et de la pression pour obtenir le produit souhaité.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais est optimisée pour la fabrication à grande échelle. Cela implique l'utilisation de réacteurs à haut débit, de systèmes à écoulement continu et de techniques de purification avancées pour garantir un rendement élevé et une pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
NVP-AEW541 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans la molécule.
Substitution : This compound peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions impliquent généralement une température, une pression et un pH contrôlés pour obtenir les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Recherche sur le cancer : Il est largement utilisé pour étudier le rôle de l'IGF-1R dans la prolifération, la survie et la résistance aux médicaments des cellules cancéreuses. .
Médecine : Le composé est étudié comme un agent thérapeutique potentiel pour le traitement des cancers qui surexpriment l'IGF-1R. .
Industrie : this compound est utilisé dans le développement de nouvelles thérapies anticancéreuses et d'outils de diagnostic.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'activité tyrosine kinase de l'IGF-1R. Cette inhibition bloque l'autophosphorylation de l'IGF-1R, empêchant ainsi l'activation des voies de signalisation en aval telles que PI-3K/Akt et Ras/Raf/MAPK . Ces voies sont cruciales pour la prolifération, la survie et la métastase des cellules. En bloquant ces voies, this compound induit l'apoptose et inhibe la croissance tumorale .
Comparaison Avec Des Composés Similaires
Composés similaires
NVP-ADW742 : Un autre dérivé de pyrrolo[2,3-d]pyrimidine qui inhibe l'IGF-1R avec une sélectivité similaire.
Unicité
NVP-AEW541 est unique en raison de sa grande sélectivité pour l'IGF-1R par rapport au récepteur de l'insuline, ce qui réduit les effets hors cible et améliore son potentiel thérapeutique . Sa capacité à inhiber plusieurs voies de signalisation impliquées dans la progression du cancer en fait un outil polyvalent et puissant dans la recherche et la thérapie du cancer .
Propriétés
IUPAC Name |
7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECDBHGVIIRMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467110 | |
| Record name | NVP-AEW541 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475488-34-7, 475489-16-8 | |
| Record name | AEW-541 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475488347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NVP-AEW541 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AEW-541 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97QB5037VR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,2R,3R,7S,12S,17R,18R,19R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24,25-trioxaheptacyclo[19.2.1.19,12.01,18.03,17.04,14.07,12]pentacos-4(14)-en-2-ol](/img/structure/B605124.png)
![Acetamide, N-[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-5-methylphenyl]-](/img/structure/B605125.png)









